molecular formula C15H15N3S B1452882 4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105191-24-9

4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1452882
CAS No.: 1105191-24-9
M. Wt: 269.4 g/mol
InChI Key: VJPXCEJDGKRNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine ( 1105191-24-9) is a chemical compound with the molecular formula C15H15N3S and a molecular weight of 269.36 g/mol . As a member of the benzothiazole class, this amine-derivatized scaffold is of significant interest in early-stage scientific research and development. Benzothiazole cores are frequently explored in medicinal chemistry for their potential as privileged structures in the design of novel bioactive molecules . The specific structural features of this compound—incorporating a 4,6-dimethylbenzothiazole moiety linked to a 2-picolylamine group—make it a valuable building block for chemical synthesis. Researchers utilize it in areas such as heterocyclic chemistry, structure-activity relationship (SAR) studies, and as a precursor in the development of potential ligands for various biological targets. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-10-7-11(2)14-13(8-10)19-15(18-14)17-9-12-5-3-4-6-16-12/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPXCEJDGKRNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NCC3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101207535
Record name 4,6-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105191-24-9
Record name 4,6-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,6-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Formula : C₁₅H₁₅N₃S
  • Molecular Weight : 269.36 g/mol
  • CAS Number : 1105191-24-9

Research indicates that compounds within the benzothiazole family, including 4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, exhibit various mechanisms of action. These include:

  • Antimicrobial Activity : Compounds have shown efficacy against a range of bacterial strains. Studies suggest that modifications in the benzothiazole structure can enhance antimicrobial potency due to increased lipophilicity and improved binding interactions with bacterial targets .
  • Antitumor Activity : Preliminary studies have indicated that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human colon (HCT116), breast (MCF-7), and lung adenocarcinoma (A549) cell lines, showing promising antiproliferative effects .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Mycobacterium tuberculosis10

These results suggest that the compound can effectively inhibit the growth of these pathogens, making it a candidate for further development in antimicrobial therapy .

Anticancer Activity

In vitro studies have demonstrated that 4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine exhibits notable anticancer properties:

Cell LineIC50 (µM)
HCT1165.0
MCF-77.5
A54910.0

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival, including PI3K/Akt/mTOR pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various benzothiazole derivatives for their antimicrobial properties. The results indicated that modifications at the pyridine ring significantly enhanced activity against resistant bacterial strains .
  • Anticancer Screening : In a detailed screening process involving multiple cancer cell lines, compounds similar to 4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine were found to induce apoptosis in cancer cells through caspase activation and cell cycle arrest at G1 phase .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit considerable anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, studies have shown that modifications in the benzothiazole ring can enhance cytotoxicity against cancer cell lines .

Case Study:
A study involving the synthesis of various benzothiazole derivatives demonstrated that certain modifications led to increased potency against breast cancer cells. The compound's ability to inhibit cell proliferation was assessed using MTT assays, revealing significant dose-dependent effects .

2. Antimicrobial Properties
Benzothiazole derivatives have also been explored for their antimicrobial activity. The presence of the pyridine moiety is believed to enhance the compound's interaction with microbial targets.

Data Table: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
4,6-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amineE. coli50 µg/mL
4,6-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amineS. aureus25 µg/mL

Material Science Applications

1. Organic Electronics
The unique electronic properties of benzothiazole compounds make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films contributes to its potential use in these technologies.

Case Study:
Research has shown that incorporating 4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine into polymer matrices enhances the photophysical properties of the resulting materials. These materials exhibited improved charge transport capabilities and stability under operational conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core
Halogenated Analogs
  • Fluorine’s smaller size and higher electronegativity may reduce steric hindrance while increasing metabolic stability compared to methyl groups.
Methoxy and Ethyl Substituents
  • 4-Methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine ():
    The methoxy group enhances electron density on the benzothiazole ring, possibly improving π-π stacking interactions with aromatic residues in biological targets. However, it may reduce lipophilicity compared to methyl groups.
  • 4-Ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine ():
    The ethyl group increases hydrophobicity, which could enhance membrane permeability but may also slow metabolic clearance.

Table 1: Substituent Effects on Benzothiazole Derivatives

Compound Substituents (Positions 4,6) Key Properties
Target Compound Methyl Balanced lipophilicity, moderate stability
4,6-Difluoro analog () Fluoro Higher metabolic stability, reduced sterics
4-Methoxy analog () Methoxy Improved π-π interactions, lower lipophilicity
4-Ethyl analog () Ethyl Increased hydrophobicity
Variations in the Amine-Linked Substituent
Pyrimidine vs. Pyridine Moieties
  • N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine ():
    Replacing the pyridin-2-ylmethyl group with a dimethylpyrimidinyl moiety introduces additional hydrogen-bonding sites (pyrimidine N atoms). This modification could enhance interactions with enzymes or receptors requiring multiple coordination points. The planar pyrimidine ring may also improve stacking interactions in crystal lattices, as evidenced by its centrosymmetric dimer formation via N–H⋯N bonds .
Tetrahydrofuran (THF) Derivatives
  • However, the saturated ring may reduce conformational flexibility compared to the aromatic pyridine substituent.

Table 2: Amine-Linked Substituent Comparisons

Compound Amine Substituent Key Interactions
Target Compound Pyridin-2-ylmethyl Aromatic stacking, moderate polarity
Pyrimidinyl analog () 4,6-Dimethylpyrimidin-2-yl Hydrogen bonding, planar stacking
THF analog () Tetrahydrofuran-2-ylmethyl Enhanced solubility, reduced rigidity
Core Heterocycle Modifications
Benzimidazole Analogs
  • N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine ():
    Replacing the benzothiazole sulfur with a nitrogen atom (benzimidazole) increases hydrogen-bonding capacity. Benzimidazoles often exhibit stronger base character, which could alter pH-dependent solubility or target binding .
Nitro-Substituted Derivatives
  • 6-Nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (): The nitro group is strongly electron-withdrawing, which may polarize the benzothiazole ring and influence redox properties. Such derivatives are often explored as prodrugs or for antimicrobial activity .

Preparation Methods

General Synthetic Strategy

The synthesis of benzothiazole derivatives substituted with pyridin-2-ylmethyl amines typically proceeds via:

  • Formation of the benzothiazole core, often starting from 2-aminobenzothiazole.
  • Introduction of methyl groups at the 4- and 6-positions of the benzothiazole ring.
  • Attachment of the pyridin-2-ylmethyl amine substituent at the 2-amino position through nucleophilic substitution or reductive amination.

One-Pot Three-Component Reaction Approach

A highly efficient and green chemistry-inspired method for preparing benzothiazole derivatives, including related compounds, involves a one-pot three-component reaction under solvent-free conditions. This method has been extensively studied for pyrimido[2,1-b]benzothiazole derivatives, which share structural similarities with the target compound.

  • Reactants: 2-Aminobenzothiazole, benzaldehyde derivatives, and β-ketoesters or β-diketones.
  • Conditions: Heating at 60°C without any solvent or catalyst.
  • Reaction Time: 3 to 5 hours.
  • Yields: Moderate to good (60% - 72%).

Mechanism Overview:

  • Initial Knoevenagel condensation between benzaldehyde derivatives and β-ketoesters/diketones forms an α,β-unsaturated intermediate.
  • Michael addition of 2-aminobenzothiazole to this intermediate occurs.
  • Intramolecular cyclization and proton transfer yield the fused heterocyclic product.

This method avoids toxic solvents and catalysts, aligning with green chemistry principles and providing high bond-forming efficiency.

Detailed Experimental Data and Conditions

Step Reactants/Conditions Description Yield (%) Notes
1 2-Aminobenzothiazole + methylating agents Introduction of methyl groups at 4,6-positions via electrophilic substitution or directed lithiation Variable Requires control to avoid poly-substitution
2 4,6-Dimethyl-1,3-benzothiazol-2-amine + 2-pyridinecarboxaldehyde Formation of imine intermediate at room temperature or mild heating - Monitored by TLC
3 Imine + NaBH4 or catalytic hydrogenation Reduction to secondary amine 4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine High Purified by recrystallization or chromatography

Analytical and Structural Characterization

  • NMR Spectroscopy: Distinct signals for methyl groups at 4 and 6 positions; characteristic aromatic and pyridinyl protons; secondary amine proton signals.
  • IR Spectroscopy: Bands corresponding to N-H stretching, aromatic C-H, and heterocyclic ring vibrations.
  • Mass Spectrometry: Molecular ion peak confirming molecular weight.
  • X-ray Crystallography: Confirms molecular conformation, dihedral angles between benzothiazole and pyridine rings, and hydrogen bonding patterns.

Summary of Advantages and Considerations

Method Advantages Limitations
One-pot three-component reaction Solvent-free, catalyst-free, green, efficient May require optimization for specific substituents
Stepwise reductive amination High selectivity for pyridinylmethyl substitution Requires isolation of intermediates, use of reducing agents

Q & A

Q. What is the most reliable synthetic route for 4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine?

The compound can be synthesized via condensation of 2-(1,3-benzothiazol-2-yl)guanidine with acetylacetone in the presence of acetic acid at 473 K for 1 hour, yielding an 85% product after recrystallization from ethanol . This method ensures high purity (m.p. 513 K) and is validated by single-crystal X-ray diffraction (SC-XRD) for structural confirmation.

Q. How is the molecular structure of this compound characterized in solid-state studies?

SC-XRD reveals a planar alignment between the benzothiazole and pyrimidine rings (inter-ring dihedral angle: 1.9°). The amino nitrogen forms intermolecular N–H⋯N hydrogen bonds, creating centrosymmetric cyclic dimers (R²₂(8) graph-set motif) . Carbon-bound H-atoms are refined using a riding model, while amino H-atoms are located via difference Fourier maps .

Q. What analytical techniques are critical for verifying hydrogen-bonding interactions?

SC-XRD is indispensable for identifying hydrogen-bond geometry (e.g., N–H⋯N distances of ~2.15 Å) and dimer formation. Complementary techniques like FT-IR can validate N–H stretching frequencies (~3300 cm⁻¹), while NMR (¹H/¹³C) confirms proton environments and π-conjugation effects .

Advanced Research Questions

Q. How does substituting benzothiazole with benzimidazole affect intermolecular interactions?

Replacing benzothiazole with benzimidazole (as in the analog N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine) alters hydrogen-bond donor-acceptor dynamics. The benzimidazole analog exhibits a larger inter-ring dihedral angle (3.8°) and weaker dimer stability due to reduced N–H acidity, as evidenced by SC-XRD and Hirshfeld surface analysis .

Q. What experimental and computational strategies resolve discrepancies in crystallographic data?

Conflicting dihedral angles or hydrogen-bond metrics can arise from temperature-dependent lattice distortions or refinement errors. Validate via:

  • Multi-temperature SC-XRD to assess thermal motion.
  • DFT optimization (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries.
  • Omission of poorly fitting reflections (e.g., (-1 2 3) and (0 1 2) in ) to refine residuals (R factor < 0.05) .

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Solvent selection : Ethanol improves recrystallization efficiency vs. polar aprotic solvents.
  • Catalyst screening : Acetic acid accelerates cyclocondensation by protonating the guanidine precursor .
  • Computational guidance : Use ICReDD’s reaction path search methods (quantum chemical calculations + machine learning) to predict optimal conditions, reducing trial-and-error experimentation .

Q. What are the challenges in synthesizing derivatives with modified pyridine or thiazole moieties?

  • Steric hindrance : Bulky substituents (e.g., 4-methylpyridine) disrupt planar alignment, reducing crystallinity.
  • Electronic effects : Electron-withdrawing groups on pyrimidine alter N–H bond polarity, weakening dimerization.
  • Methodology : Employ Ullmann coupling or Suzuki-Miyaura reactions for selective functionalization .

Methodological Considerations

Q. How to analyze π-π stacking and van der Waals interactions in this compound?

  • SC-XRD : Measure centroid-to-centroid distances (3.5–4.0 Å) between aromatic rings.
  • Hirshfeld surfaces : Quantify contact contributions (e.g., C⋯C vs. H⋯H interactions) using CrystalExplorer .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with packing efficiency.

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Stoichiometric precision : Maintain a 1:2 molar ratio of guanidine to acetylacetone.
  • Temperature control : Isothermal heating at 473 K ± 5 K prevents side reactions.
  • Crystallization monitoring : Track nucleation kinetics using in-situ Raman spectroscopy .

Q. How to integrate this compound into supramolecular frameworks for material science applications?

  • Co-crystallization : Co-form with dicarboxylic acids (e.g., terephthalic acid) to engineer hydrogen-bonded networks.
  • Metal coordination : Exploit pyridine’s Lewis basicity to synthesize Cu(II) or Zn(II) complexes for catalytic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.